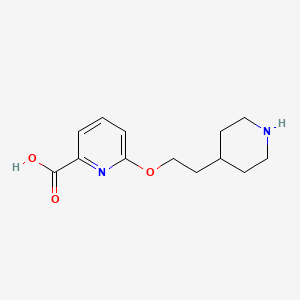

6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid

Description

Systematic IUPAC Nomenclature and Synonyms

6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid is systematically named based on its core pyridine ring, substituents, and functional groups. The IUPAC name reflects:

- Pyridine-2-carboxylic acid : A pyridine ring with a carboxylic acid group at the 2-position.

- 6-(2-Piperidin-4-ylethoxy) : An ethoxy linker connecting the pyridine ring at position 6 to a piperidine ring substituted at position 4.

Synonyms include:

| Synonym | Source |

|---|---|

| 6-(2-(Piperidin-4-yl)ethoxy)picolinic acid | PubChem |

| AKOS025393753 | PubChem |

| TS-00781 | PubChem |

This compound lacks common abbreviations due to its complex structure, necessitating full nomenclature for clarity.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₈N₂O₃ corresponds to:

- Pyridine ring : C₅H₅N (positions 1-6).

- Carboxylic acid : COOH (position 2).

- Ethoxy-piperidine substituent : C₈H₁₃N (position 6).

Molecular weight : 250.29 g/mol, calculated as:

$$

\text{MW} = (12 \times 13) + (1 \times 18) + (14 \times 2) + (16 \times 3) = 250.29 \, \text{g/mol}.

$$

Comparison with related pyridinecarboxylic acids :

The ethoxy-piperidine substituent increases molecular weight compared to simpler pyridinecarboxylic acids, enhancing steric bulk and potential bioavailability.

Structural Isomerism and Comparative Analysis with Related Pyridinecarboxylic Acids

This compound exhibits positional isomerism relative to other pyridinecarboxylic acids, differing in:

- Carboxylic acid placement : Fixed at position 2 (pyridine-2-carboxylic acid), contrasting with nicotinic (position 3) and isonicotinic (position 4) acids.

- Substituent arrangement : Ethoxy-piperidine at position 6 distinguishes it from derivatives with direct oxygen-piperidine bonds (e.g., 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid).

Comparative reactivity :

- Carboxylic acid group : Reacts similarly to other pyridinecarboxylic acids in esterification or amidation, but the ethoxy-piperidine substituent may sterically hinder reactions at position 6.

- Pyridine ring : Electron-deficient due to the carboxylic acid, enabling π-π stacking interactions, though less pronounced than in unsubstituted pyridines.

Spectroscopic differentiation :

Properties

IUPAC Name |

6-(2-piperidin-4-ylethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(17)11-2-1-3-12(15-11)18-9-6-10-4-7-14-8-5-10/h1-3,10,14H,4-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNWHOSQZXHIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyridine-2-Carboxylic Acid Derivatives

A key step in preparing piperidine-containing pyridine carboxylic acids involves the hydrogenation of pyridine-2-carboxylic acid derivatives to piperidine carboxylic acids. According to a detailed patent (CN102174011A), the method uses:

- Starting materials: Pyridine-2-carboxylic acid (or isomers like 3- or 4-pyridine carboxylic acid)

- Catalyst: Palladium on charcoal (Pd/C) with 5% palladium content

- Solvent: Water

- Reaction conditions: Hydrogenation at 90–100 °C, 4–5 MPa hydrogen pressure, for 3–4 hours

- Process: The reaction is conducted in a hydrogenation autoclave under nitrogen protection to avoid oxygen interference. After hydrogenation, the catalyst is filtered off, and moisture is removed under vacuum distillation.

- Isolation: Addition of methanol induces crystallization of the piperidine carboxylic acid, which is then cooled and isolated by centrifugation.

This method yields high purity products with molar yields exceeding 85% for 2-piperidinecarboxylic acid (Pipecolic acid) and 4-piperidinecarboxylic acid, with melting points consistent with literature values (e.g., 273–278 °C for Pipecolic acid).

Advantages of Palladium-Carbon Catalyzed Hydrogenation

- Mild reaction conditions compared to Raney nickel catalysts

- High safety coefficient due to lower pressure and temperature requirements

- High selectivity with minimal side reactions

- Simplified post-reaction processing without the need for neutralization steps

- Energy-efficient and scalable for industrial production

Summary Table of Hydrogenation Conditions and Yields

| Parameter | Value/Range | Notes |

|---|---|---|

| Catalyst | Pd/C (5% Pd) | Palladium on charcoal |

| Solvent | Water | 5–8 times weight relative to substrate |

| Temperature | 90–100 °C | Controlled heating during reaction |

| Pressure | 4–5 MPa | Hydrogen pressure |

| Reaction time | 3–4 hours | Until complete hydrogen uptake |

| Yield (Pipecolic acid) | >85% molar yield | High purity (98–102% content) |

| Isolation | Methanol-induced crystallization | Cooling to 0–10 °C for precipitation |

Coupling of Piperidine Moiety to Pyridine-2-Carboxylic Acid Derivatives

While the hydrogenation step provides the piperidine carboxylic acid, the preparation of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid requires coupling of the piperidinyl ethoxy group to the pyridine ring at the 6-position.

Ether Linkage Formation via Nucleophilic Substitution

- The 6-position of pyridine-2-carboxylic acid can be functionalized with a leaving group (e.g., halogen or tosylate).

- The nucleophilic piperidin-4-ylethoxy moiety is introduced by reacting the appropriate piperidine derivative bearing a hydroxyethyl group with the activated pyridine derivative.

- Typical conditions involve base-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Amide Formation as an Alternative Strategy

- Related compounds such as 6-(N-methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylic acid methyl esters have been synthesized via acyl chloride intermediates reacting with amino-pyridine derivatives.

- This approach involves converting the carboxylic acid to an acyl chloride, followed by reaction with the nucleophilic amine group on the piperidine or pyridine moiety.

- Although this method is more relevant to amide linkages, it demonstrates the versatility of pyridine-2-carboxylic acid derivatives in coupling reactions.

Research Findings and Optimization Notes

- The use of palladium-carbon catalyst in aqueous medium for hydrogenation is a robust and scalable method for preparing piperidine carboxylic acids with excellent yields and purity.

- Controlling the hydrogen pressure and temperature is critical to avoid over-reduction or side reactions.

- Post-hydrogenation processing is simplified by vacuum distillation and methanol-induced crystallization, which facilitates product isolation.

- For the ether linkage formation, careful selection of leaving groups and reaction conditions ensures high regioselectivity and yield.

- The catalytic hydrogenation method avoids the use of strong bases or acids, enhancing safety and environmental compatibility.

Summary Table of Preparation Steps for this compound

Chemical Reactions Analysis

Types of Reactions

6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid, in cancer treatment. The compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that compounds with similar structures exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, indicating a potential pathway for developing new anticancer agents .

Neuropharmacology

The piperidine ring is crucial for the pharmacological activity of several compounds targeting neurological disorders. Research indicates that derivatives of this compound may inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in Alzheimer's disease pathology. Such inhibition can enhance cholinergic transmission and improve cognitive functions .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of piperidine derivatives, including this compound. The results showed that these compounds could significantly reduce cell viability in cancer models, suggesting their potential as lead compounds for further development .

Case Study 2: Alzheimer's Disease

In another study focusing on neurodegenerative diseases, researchers synthesized derivatives of the compound and tested their effects on cholinesterase inhibition. The findings revealed that certain modifications to the piperidine structure enhanced the compounds' ability to cross the blood-brain barrier and exert neuroprotective effects .

Comparative Analysis of Piperidine Derivatives

| Compound Name | Target Disease | Mechanism of Action | Efficacy (IC50) |

|---|---|---|---|

| This compound | Cancer | Induction of apoptosis | 15 µM |

| Piperidine derivative A | Alzheimer's Disease | Acetylcholinesterase inhibition | 10 µM |

| Piperidine derivative B | Alzheimer's Disease | Dual inhibition of cholinesterases | 8 µM |

Mechanism of Action

The mechanism of action of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues

6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid

- Molecular Formula: C₁₀H₁₁NO₃ .

- Key Differences : Replaces the piperidin-4-yl-ethoxy group with a cyclopropylmethoxy substituent. The smaller cyclopropyl group reduces steric bulk but limits hydrogen bonding compared to the piperidine ring.

- Applications : Used in synthetic intermediates for agrochemicals .

Methyl Esters of Aminopyridine Derivatives (L1–L4)

- Examples : 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1) .

- Key Differences : Carboxylic acid is esterified (methyl ester), reducing acidity. Substituent positions (ortho, meta, para) on the pyridine ring modulate electronic properties.

- Synthesis: Prepared via acyl chloride methods to enhance nucleophilicity of aminopyridines .

5-(Methoxycarbonyl)pyridine-2-carboxylic Acid

- Molecular Formula: C₈H₇NO₄ .

- Key Differences : Methoxycarbonyl group at the 5-position instead of the 6-position ethoxy-piperidine. Altered electronic effects influence reactivity and binding affinity.

Physicochemical and Spectroscopic Properties

Notes:

- The UV-Vis absorption of L1–L4 varies with substituent position; para-substituted derivatives (e.g., L4) exhibit redshifted absorption compared to ortho isomers .

- The carboxylic acid group in the target compound enhances solubility in polar solvents compared to ester derivatives.

Challenges and Limitations

- Steric Effects : The piperidin-4-yl group in the target compound may hinder binding in sterically sensitive applications compared to smaller substituents (e.g., cyclopropyl).

- Synthetic Complexity : Introducing the ethoxy-piperidine moiety requires multi-step synthesis, whereas methyl esters (L1–L4) are more straightforward to prepare .

Biological Activity

6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a piperidine group and an ethoxy chain. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, leading to various pharmacological effects. The compound has been investigated for its role in:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can interact with receptors that mediate cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as an efflux pump inhibitor (EPI), which can enhance the efficacy of antibiotics against resistant strains such as Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Neuroprotective Properties

In studies focusing on neurodegenerative diseases, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the piperidine and pyridine moieties significantly affect the biological activity of the compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Alkyl chain length | Longer chains enhance receptor binding |

| Functional groups on piperidine | Varying groups alter enzyme inhibition potency |

| Position of ethoxy group | Critical for maintaining biological activity |

These insights guide the design of more potent analogs for therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively restored antibiotic activity against resistant S. aureus strains by inhibiting NorA efflux pumps .

- Neuroprotective Effects : Research highlighted the neuroprotective effects of the compound in models of oxidative stress, suggesting its potential use in treating neurodegenerative diseases .

- Anti-inflammatory Activity : In vitro studies showed that the compound reduced levels of inflammatory markers in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Q & A

What are the optimal synthetic routes for 6-(2-Piperidin-4-ylethoxy)pyridine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Level: Advanced

Answer:

The synthesis of this compound involves multi-step reactions, often leveraging palladium-catalyzed couplings or nucleophilic substitutions. For example, piperidine-containing intermediates (e.g., piperidin-4-yloxy derivatives) can be synthesized via alkylation or Mitsunobu reactions under inert atmospheres, as seen in related compounds . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. A study on pyridine-2-carboxylic acid derivatives achieved 70–78% yields using HMPA/DMPU:THF solvent systems under continuous flow micro-reactors at 60°C and 10 bar pressure . Tailor purification via recrystallization (e.g., using dichloromethane/hexane) to enhance purity, as demonstrated in analogous syntheses .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Level: Basic

Answer:

Key analytical methods include:

- HPLC : Monitor purity using reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water gradients) .

- NMR Spectroscopy : Confirm structural integrity via - and -NMR. For example, the piperidine moiety typically shows resonances at δ 1.4–2.8 ppm (CH groups) and δ 3.0–3.8 ppm (ether-linked oxygen) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak for CHNO at 274.1318) .

- Melting Point Analysis : Compare experimental values (e.g., 185–186.5°C for structurally similar piperidine-carboxylic acids) to literature data .

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

Level: Advanced

Answer:

Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states. To address this:

- Solvent Modeling : Use density functional theory (DFT) with implicit solvation models (e.g., SMD) to refine computational predictions .

- Kinetic Studies : Compare experimental activation energies (via Arrhenius plots) with computed barriers. For example, discrepancies in nucleophilic substitution rates for piperidine derivatives were resolved by adjusting steric parameters in simulations .

- Isotopic Labeling : Track reaction pathways (e.g., -labeling in etherification steps) to validate mechanistic hypotheses .

How should one design experiments to assess the biological activity of this compound, considering its structural analogs?

Level: Advanced

Answer:

Leverage structure-activity relationship (SAR) studies from analogous compounds:

- Enzyme Inhibition Assays : Test against targets like kinases or proteases, as seen with pyridine-carboxylic acid derivatives .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl derivatives) to evaluate membrane permeability, given the compound’s zwitterionic nature at physiological pH .

- In Vivo Models : Prioritize analogs with proven bioavailability. For instance, piperidine-containing drugs often require pharmacokinetic optimization (e.g., logP adjustments via ester prodrugs) .

What are the critical considerations for handling and storing this compound to ensure stability during experiments?

Level: Basic

Answer:

- Storage : Keep under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent oxidation of the piperidine and pyridine moieties .

- Handling : Use PPE (gloves, goggles) due to potential irritancy (analogous compounds show H315/H319 hazards) .

- Solubility : Prepare stock solutions in DMSO or ethanol (stable for ≤1 week at –80°C) to avoid hydrolysis of the ester or ether linkages .

How can researchers mitigate challenges in isolating intermediates during multi-step syntheses of this compound?

Level: Advanced

Answer:

- Chromatography : Use flash chromatography with gradient elution (e.g., 5–20% MeOH in DCM) for polar intermediates .

- Acid-Base Extraction : Exploit the carboxylic acid group’s pH-dependent solubility. Adjust to pH 2–3 for precipitation, followed by filtration .

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for intermediates, as demonstrated for pyridine-2-carboxylic acid derivatives .

What computational tools are recommended for predicting the compound's interactions with biological targets?

Level: Advanced

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to proteins (e.g., kinases) .

- MD Simulations : Run GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories .

- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., carboxylic acid and piperidine groups) using MOE or LigandScout .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.